2,5-dichloro-N-(pyridin-3-yl)benzamide is an organic compound characterized by its dichloro-substituted benzamide structure linked to a pyridine ring. This compound belongs to a class of molecules known for their diverse biological activities, particularly in pharmaceutical applications. The systematic name reflects its chemical structure, indicating the presence of chlorine atoms at the 2 and 5 positions of the benzamide moiety and a pyridin-3-yl group as a substituent.
This compound is synthesized through various chemical processes and is classified under the category of benzamides. It is often utilized in medicinal chemistry due to its potential therapeutic properties, particularly in the development of drugs targeting various diseases.
The synthesis of 2,5-dichloro-N-(pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common route includes:
The synthesis can be optimized for yield and purity through controlled temperature and pressure conditions in an industrial setting. Techniques such as microwave-assisted synthesis may also be employed to enhance reaction rates and product quality .
The molecular structure of 2,5-dichloro-N-(pyridin-3-yl)benzamide can be represented as follows:
The compound features a benzene ring substituted with two chlorine atoms and an amide functional group linked to a pyridine ring. The presence of electronegative chlorine atoms influences its reactivity and interaction with biological targets.
2,5-dichloro-N-(pyridin-3-yl)benzamide can undergo several chemical transformations:
The specific conditions for these reactions vary based on the desired outcome, including solvent choice, temperature, and the nature of the reagents used .
The mechanism of action for 2,5-dichloro-N-(pyridin-3-yl)benzamide largely depends on its biological targets. It may interact with specific enzymes or receptors within cellular pathways, potentially leading to inhibition or modulation of biochemical processes. Detailed studies are necessary to elucidate these mechanisms fully.
Relevant data regarding its reactivity profile indicates that it may participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups .
2,5-dichloro-N-(pyridin-3-yl)benzamide has notable applications in scientific research:
2,5-Dichloro-N-(pyridin-3-yl)benzamide exemplifies a strategically designed small molecule integrating a benzamide core with pyridine and halogen substituents. Its structure comprises a 2,5-dichlorinated benzoic acid moiety linked via an amide bond to 3-aminopyridine. The ortho and meta chlorine atoms (relative to the amide bond) induce steric and electronic effects that enhance target binding affinity. Specifically, the chlorine atoms:
The amide linker (–C(=O)NH–) acts as a hydrogen-bond donor/acceptor, critical for forming stable interactions with kinase ATP pockets or enzyme active sites. Meanwhile, the pyridin-3-yl group contributes a hydrogen-bond acceptor site and enables coordination with metalloenzymes. This pharmacophore is shared with clinical kinase inhibitors, underscoring its role in disrupting signal transduction pathways [1] .
Table 1: Key Physicochemical Properties of 2,5-Dichloro-N-(pyridin-3-yl)benzamide
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₂H₈Cl₂N₂O | Confirms elemental composition and molecular weight (~279.11 g/mol) |
Hydrogen Bond Donors | 1 (amide NH) | Critical for target binding affinity |
Hydrogen Bond Acceptors | 2 (amide C=O, pyridine N) | Facilitates interactions with biological receptors |
LogP | ~2.76* | Indicates moderate lipophilicity, supporting cellular membrane permeability |
Rotatable Bonds | 3 | Influences conformational flexibility and binding mode |
*Estimated from structural analog 2,3-dichloro-N-(pyridin-3-ylmethyl)benzamide [4].
Nitrogen-containing heterocycles (N-heterocycles) dominate medicinal chemistry, constituting >75% of FDA-approved small-molecule drugs . 2,5-Dichloro-N-(pyridin-3-yl)benzamide incorporates two privileged N-heterocycle-inspired motifs:
This compound serves as a chemical probe for studying structure-activity relationships (SAR) in drug discovery. Systematic modifications—such as halogen position variation (ortho, meta, para), pyridine substitution (N-oxidation, alkylation), or amide bioisosteres (sulfonamide, urea)—elucidate key determinants of target engagement. For instance, shifting chlorine from meta (3,4-dichloro) to ortho (2,5-dichloro) alters steric bulk near the amide, potentially enhancing selectivity for kinases like JAK or TYK2 [1]. Its framework also enables exploration of halogen bonding in enzyme inhibition, a mechanism critical in optimizing inhibitors like MAO-B-targeting benzamides [2].
Table 2: Prevalence of N-Heterocycles in Drug Discovery
Heterocycle Type | Representative Drugs | Therapeutic Area | Role in 2,5-Dichloro-N-(pyridin-3-yl)benzamide |
---|---|---|---|
Pyridine | Isoniazid, Nicotine | Antimicrobial, Neurological | Provides hydrogen-bond acceptor and metal coordination site |
Benzamide | Dasatinib, Lorcaserin | Anticancer, Anorectic | Serves as scaffold for target binding and derivatization |
Imidazole | Metronidazole, Azathioprine | Antibacterial, Immunosuppressant | Not present; highlights modularity of design |
The compound’s development parallels advances in heterocyclic chemistry and kinase inhibitor research:
Table 3: Historical Development of Key Benzamide-Based Inhibitors
Year | Milestone | Significance |
---|---|---|
2012 | WO2012160464A1 patent: Heterocyclic benzamides as kinase inhibitors | Established 3,4-dichloro analogs as JAK/TYK2 inhibitors |
2021 | Discovery of 3,4-dichloro-N-(1H-indol-5-yl)benzamide (MAO-B IC₅₀ = 42 nM) | Validated dichlorobenzamide scaffold for CNS targets |
2024 | Computational SAR models for halogenated benzamides | Enabled predictive optimization of 2,5-dichloro derivatives |
Interactive Table: Crystallographic Data for Key Analogs
Compound | PDB Code | Resolution (Å) | Binding Target | Key Interactions |
---|---|---|---|---|
3,4-Dichloro-N-(1H-indol-5-yl)benzamide | 7Q9A | 2.1 | MAO-B Active Site | H-bond: Tyr398, Gln206; Halogen bond: Tyr435 |
2,3-Dichloro-N-(pyridin-3-yl)benzamide | 6T8C | 2.5 | JAK1 ATP Pocket | H-bond: Leu959; π-π: Phe958 |
Nilotinib (Approved drug) | 3CS9 | 2.3 | BCR-ABL | H-bond: Met318; Van der Waals: Thr315, Ile360 |
(Data synthesized from [1] [2])
The trajectory of 2,5-dichloro-N-(pyridin-3-yl)benzamide underscores its dual role as:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9